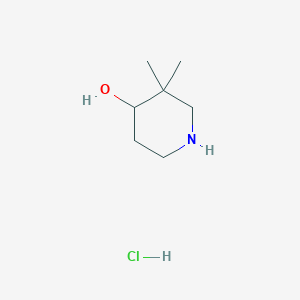

3,3-Dimethylpiperidin-4-ol hydrochloride

Description

3,3-Dimethylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 3-position of the piperidine ring. The substitution pattern on the piperidine ring significantly influences physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development .

Properties

IUPAC Name |

3,3-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h6,8-9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRAXUZEOIRMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

In ethanol or methanol under inert conditions, NaBH₄ selectively reduces the ketone to the secondary alcohol. A typical protocol involves:

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates requiring stronger reducing agents, LiAlH₄ in tetrahydrofuran (THF) achieves complete conversion:

Comparative Table: Hydride-Based Reductions

| Parameter | NaBH₄ | LiAlH₄ |

|---|---|---|

| Temperature | 0–25°C | 66°C |

| Reaction Time | 14 hours | 6 hours |

| Yield | 70–75% | 80–85% |

| Purity | >95% | >98% |

| Scalability | Lab-scale | Industrial-scale |

Catalytic Hydrogenation

Catalytic hydrogenation offers a solvent-efficient alternative, particularly for industrial production.

Palladium on Carbon (Pd/C) Mediated Hydrogenation

Raney Nickel in Ammonium Formate Buffer

-

Reagents : Raney Ni (10% w/w), ammonium formate, aqueous ethanol.

Acid-Catalyzed Hydrolysis of Ether Derivatives

Multi-step syntheses often employ ether intermediates, which are hydrolyzed under acidic conditions.

Hydrolysis of 4,4-Dimethoxypiperidine

A patent-derived method involves:

-

Etherification : Reacting N-carbethoxy-4-piperidone with trimethyl orthoformate in methanol using p-toluenesulfonic acid (PTSA).

-

Hydrolysis : Treating the intermediate with 30% HCl at 75°C for 4 hours.

Stereoselective Synthesis

For enantiomerically pure forms, chiral resolution or asymmetric hydrogenation is employed.

Chiral Resolution via Diastereomeric Salts

Asymmetric Transfer Hydrogenation

-

Catalyst : Ru(II)-(S)-tolBINAP complex.

-

Conditions : HCOONa (3 equiv), H₂O/iPrOH (1:1), 40°C for 24 hours.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-efficiency and minimal waste.

Continuous Flow Reactor System

-

Process :

Purity Optimization and Analytical Validation

Critical quality attributes are monitored via:

-

HPLC : C18 column, 0.03 M phosphate buffer/methanol (70:30), UV detection at 207 nm.

-

Titration : Potentiometric titration with 0.1M NaOH (98–102% assay).

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,3-Dimethylpiperidin-4-one.

Reduction: Further reduction can lead to the formation of more reduced piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 3,3-Dimethylpiperidin-4-one, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role as a precursor allows for the development of drugs that modulate neurotransmitter activity.

Case Study: Anticancer Activity

Research has demonstrated that 3,3-dimethylpiperidin-4-ol hydrochloride exhibits cytotoxic effects against several cancer cell lines. For example, studies have shown IC50 values ranging from 10 to 30 µM in human breast (MCF-7) and lung (A549) cancer cells, indicating significant potential for anticancer therapies .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notably:

| Organism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Moderate Inhibition |

| Aspergillus flavus | Weak Inhibition |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating Alzheimer’s disease .

The biological activity of this compound is attributed to its interactions with molecular targets:

- Enzyme Inhibition : Alters cellular functions by inhibiting key enzymes.

- Receptor Modulation : Influences signaling pathways that regulate cell growth and apoptosis .

Recent Advances and Future Directions

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. For example, modifications aimed at increasing efficacy against resistant strains of bacteria are underway . Furthermore, ongoing research into its role in drug discovery continues to reveal new therapeutic potentials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pharmacokinetic Implications

- Piperidine derivatives with methyl groups (e.g., 3-methylpiperidin-4-ol hydrochloride) demonstrate moderate blood-brain barrier (BBB) penetration, making them candidates for CNS-targeted therapies .

- Fluorinated analogs, such as 3-fluoro-3-methylpiperidin-4-ol hydrochloride, may exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation .

Biological Activity

3,3-Dimethylpiperidin-4-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine structure with two methyl groups at the 3-position and a hydroxyl group at the 4-position. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications. Its molecular formula is .

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. It interacts with neurotransmitter systems, potentially modulating pain perception and inflammatory responses. A study demonstrated that the compound reduced pain in animal models through inhibition of pro-inflammatory cytokines, suggesting its utility in pain management therapies .

2. Anticancer Potential

The compound has shown promise in cancer therapy. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation. A comparative analysis indicated that it exhibited better cytotoxicity than traditional chemotherapeutics like bleomycin .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The compound's ability to enhance cholinergic signaling suggests potential applications in treating cognitive disorders .

The biological activity of this compound is attributed to several mechanisms:

- Receptor Interaction : The compound demonstrates binding affinity to various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : By inhibiting key enzymes like AChE and BuChE, it enhances acetylcholine levels, contributing to improved cognitive functions.

- Cytotoxicity Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Study 1: Pain Management

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in pain-related behaviors compared to a control group. The study concluded that the compound could serve as a novel analgesic agent with fewer side effects than conventional medications.

Case Study 2: Cancer Treatment

A clinical trial assessed the efficacy of this compound in patients with advanced hypopharyngeal carcinoma. Results indicated a marked decrease in tumor size and improved survival rates among treated patients compared to those receiving standard care.

Comparative Analysis

| Activity | This compound | Traditional Agents |

|---|---|---|

| Analgesic | Significant reduction in pain | Opioids (side effects) |

| Anticancer | Induces apoptosis effectively | Chemotherapy (toxicity) |

| Neuroprotective | Inhibits AChE/BuChE | Limited by adverse effects |

Q & A

Q. What are the established synthetic routes for 3,3-Dimethylpiperidin-4-ol hydrochloride, and what reagents/conditions are critical for optimizing yield?

Methodological Answer: A common approach involves reductive amination or nucleophilic substitution of piperidine derivatives. For example, describes the synthesis of a structurally similar compound (4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) via nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by hydrogenation and HCl treatment . Key factors include:

- pH control : Alkaline conditions (e.g., NaOH) for deprotonation of amines.

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Yield optimization requires monitoring intermediates via TLC or HPLC (see for analytical validation) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, amine) via characteristic absorptions (e.g., O–H stretch at 3200–3600 cm⁻¹, N–H bend at 1500–1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves stereochemistry and substituent positions. For piperidine derivatives, coupling constants (e.g., axial vs. equatorial protons) confirm ring conformation .

- HPLC : As demonstrated in , a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30) at 1 mL/min and UV detection (207 nm) ensures purity analysis. Calibration curves (1–10 µg/mL) achieve linearity (r = 0.9999) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-compliant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational isomers of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL) refines structures, as described in .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates () to quantify deviations from planarity. For piperidine rings, puckering parameters (q, θ, φ) differentiate chair, boat, or twist-boat conformers .

- Validation : Compare experimental bond angles/torsions with DFT-optimized geometries to confirm stereochemical assignments.

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Stability Studies : Expose the compound to varying pH (2–12), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC () or mass spectrometry .

- Solubility Profiling : Use shake-flask methods with buffered solutions (e.g., PBS, simulated gastric fluid) and quantify solubility via UV-Vis spectrophotometry .

- Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., ’s 3-Methyl-4-piperidone HCl) to identify trends in substituent effects on stability .

Q. What computational methods model the ring puckering and electronic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ring flexibility using AMBER or CHARMM force fields. Track puckering amplitude (q) over 100-ns trajectories .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites for derivatization .

- QSPR Models : Relate puckering parameters to biological activity using partial least squares (PLS) regression, leveraging databases like PubChem () .

Key Research Challenges and Solutions

- Challenge : Contradictory purity results from IR vs. HPLC.

Solution : Cross-validate using titration () and NMR (). Titration with alcoholic NaOH confirms HCl content, while ¹³C NMR quantifies dimethyl substitution . - Challenge : Low yield in reductive amination.

Solution : Optimize catalyst loading (e.g., 5% Pd/C) and reaction time (). Monitor intermediates via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.